molecular formula C10H8N2O B2513623 Isoquinoline-5-carboxamide CAS No. 1337880-73-5

Isoquinoline-5-carboxamide

Cat. No.: B2513623
CAS No.: 1337880-73-5
M. Wt: 172.187
InChI Key: SJFXVNZZLJUPCS-UHFFFAOYSA-N
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Description

Isoquinoline-5-carboxamide is a heterocyclic aromatic organic compound. It belongs to the class of isoquinolines, which are characterized by a benzene ring fused to a pyridine ring. This compound has a molecular formula of C10H8N2O and is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Biochemical Analysis

Biochemical Properties

Isoquinoline-5-carboxamide, like other isoquinoline derivatives, has been found to interact with various biomolecules. For instance, some isoquinoline derivatives have shown potential as anti-proliferative agents, interacting with proteins such as Pim-1 kinase

Cellular Effects

The cellular effects of this compound are not well-documented. Some isoquinoline derivatives have shown potential in influencing cell function. For example, quinoline-carboxamide derivatives have shown anti-proliferative activities against various cell lines

Molecular Mechanism

Isoquinoline and its derivatives are known to participate in both electrophilic and nucleophilic substitution reactions

Metabolic Pathways

Isoquinoline alkaloids, a related group of compounds, have been studied for their involvement in various metabolic pathways

Chemical Reactions Analysis

Types of Reactions: Isoquinoline-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Isoquinoline-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: Isoquinoline derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound is investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Properties

IUPAC Name

isoquinoline-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-10(13)9-3-1-2-7-6-12-5-4-8(7)9/h1-6H,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFXVNZZLJUPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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